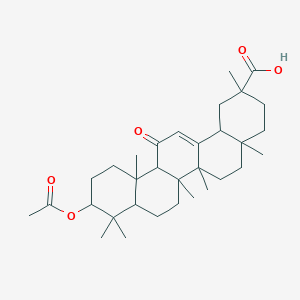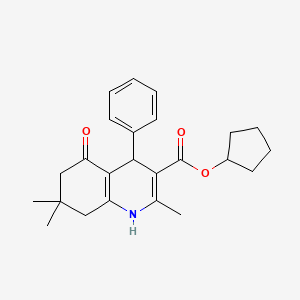
2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile, also known as BDMC, is a chemical compound that has been the subject of scientific research for its potential applications in the field of medicine. BDMC is a member of the nicotinonitrile family of compounds and has been found to exhibit a range of biological activities that make it an interesting target for drug development.
作用机制
The mechanism of action of 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile has been shown to inhibit the activity of the enzyme Akt, which is involved in cell survival and proliferation. 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile can induce apoptosis, or programmed cell death, in cancer cells. 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile has also been found to inhibit the migration and invasion of cancer cells. In addition, 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes.
实验室实验的优点和局限性
One of the advantages of using 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile in lab experiments is that it is a relatively stable compound that can be synthesized in high yields and purity. However, one limitation of using 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy. In addition, 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile has been found to have low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile. One area of interest is the development of 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile-based drugs for the treatment of cancer and inflammation. Another area of interest is the investigation of the mechanism of action of 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile, which could lead to the development of more effective drugs. Finally, future research could focus on improving the solubility of 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile in water, which would make it easier to administer in vivo.
合成方法
The synthesis of 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile involves the reaction of 2-chloro-5-ethyl-4,6-dimethylpyridine with sodium benzylthiolate. The resulting product is then treated with potassium cyanide to yield 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile. This synthesis method has been used in several studies to produce 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile in high yields and purity.
科学研究应用
2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile has been the subject of a number of scientific studies due to its potential applications in the field of medicine. Research has shown that 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile has anti-cancer properties and can inhibit the growth of cancer cells in vitro. Studies have also shown that 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile has anti-inflammatory properties and can reduce the production of inflammatory cytokines in vitro. In addition, 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile has been found to have antioxidant properties and can protect cells from oxidative stress.
属性
IUPAC Name |
2-benzylsulfanyl-5-ethyl-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2S/c1-4-15-12(2)16(10-18)17(19-13(15)3)20-11-14-8-6-5-7-9-14/h5-9H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDWGVRKPJIPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(N=C1C)SCC2=CC=CC=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylsulfanyl-5-ethyl-4,6-dimethylpyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide](/img/structure/B5183084.png)
![3,5-dimethyl-1-[2-nitro-4-(1H-tetrazol-1-yl)phenyl]piperidine](/img/structure/B5183091.png)



![3-[(4-methylphenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5183129.png)
![2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5183133.png)
![2-ethyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5183144.png)
![1-(2-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5183145.png)


![5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5183171.png)
![2-(ethylthio)ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5183176.png)
